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Compound of Interest

Compound Name: 2-Cyanobenzenesulfenyl chloride
CAS No.: 184169-43-5
Cat. No.: B8591861

Get Quote

Part 1: Executive Summary & Molecular Profile

2-Cyanobenzenesulfenyl chloride (CAS: 184169-43-5) is a highly reactive electrophilic sulfur
intermediate used primarily in the synthesis of 1,2-benzisothiazoles and related heterocyclic
pharmaceuticals (e.g., antipsychotics like ziprasidone). Unlike its sulfonyl chloride analog, the
sulfenyl chloride moiety (-SCI) renders the molecule acutely moisture-sensitive and prone to
cyclization.

This guide details the spectroscopic signatures required to distinguish this compound from its
precursors (thiols/disulfides) and its cyclized isomer (3-chloro-1,2-benzisothiazole).

Molecular Specifications
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Property Data
IUPAC Name 2-Cyanobenzenesulfenyl chloride
CAS Number 184169-43-5

Molecular Formula

Molecular Weight 169.63 g/mol

) Crystalline solid (low melting) or oil; often
Physical State o
generated in situ.

Soluble in
Solubility

, Toluene. Reacts with alcohols/water.
Stability High Risk: Hydrolyzes rapidly to the sulfenic

acid/disulfide. Thermally unstable >120°C.

Part 2: Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum of 2-cyanobenzenesulfenyl chloride is defined by a specific substitution
pattern on the benzene ring. The key diagnostic is the chemical shift differentiation caused by
the electron-withdrawing cyano (-CN) and sulfenyl chloride (-SCI) groups.

Predicted

NMR Data (400 MHz,

)

Note: Due to high reactivity, spectra should be acquired in anhydrous

or
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Shift ( Coupling (
Multiplicity Lodi
» PPmM) , Hz) ogic

Proton Structural

Position

Deshielded by

the

electronegative
7.85-7.95 Doublet (d) ~8.0 S-Cl bond and

magnetic

H-3 (ortho to
SCI)

anisotropy of the

S lone pairs.

Deshielded by

the cyano group
H-6 (orthoto CN) 7.70-7.80 Doublet (d) ~7.8 )

(anisotropy

cone).

Aromatic
meta/para
H-4, H-5 7.45 - 7.60 Multiplet (m) - protons, less
affected by
substituents.

Diagnostic Insight (The "Cyclization Trap"): Researchers must watch for a shift in the H-3
signal. If the compound cyclizes to 3-chloro-1,2-benzisothiazole, the symmetry and electronic
environment change.

¢ Open Form (SCI): Distinct H-3 doublet > 7.8 ppm.

e Cyclized Form (Benzisothiazole): Aromatic protons often cluster more tightly; loss of the
specific nitrile anisotropy effect.

NMR Signatures

 Nitrile Carbon (

): Characteristic peak at ~116-118 ppm.
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e C-S Carbon (C-2): Deshielded region, ~138-142 ppm.

e C-CN Carbon (C-1):~110-115 ppm.

Infrared Spectroscopy (IR)

IR is the most rapid method to confirm the integrity of the -SCI functionality and the presence of
the nitrile group.

Wavenumber (
Functional Group Intensity Diagnostic Note

)

Sharp, distinct peak.

Nitrile ( ) Absence indicates
2220 — 2235 Medium/Strong ) )
) hydrolysis to amide or
complete cyclization.
Often obscured in
fingerprint region;
S-ClI Stretch 480 — 520 Weak )
requires Csl plates or
ATR correction.
) ) Standard aromatic
Aromatic C=C 1580, 1470 Medium o
skeletal vibrations.
Above 3000
C-H (Aromatic) 3050 — 3090 Weak
boundary.
"Oo-plane” bending;
Ortho-Substitution 740 - 770 Strong confirms 1,2-

substitution.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the chlorine and sulfur content via isotopic
abundance.
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« lonization Method: El (Electron Impact) is preferred for structural elucidation; ESI
(Electrospray) may cause hydrolysis if solvents are not strictly anhydrous.

e Molecular lon (
):
169 (base peak usually observed).

Fragmentation Pathway & Isotope Pattern

 |sotope Signature: The presence of one Chlorine atom (

/
) and one Sulfur atom (
/
) creates a distinct "M+2" satellite pattern.
o (169): 100% (Relative abundance)[1]
o (171): ~36% (Due to
+

contribution).

e Key Fragments:

o (

134): Loss of Chlorine. This generates the benzisothiazolium cation (cyclized species),
which is highly stable. This is often the base peak in EI-MS.

o (
102): Loss of the sulfenyl chloride group, leaving the cyanophenyl cation.
o (

75): Disintegration of the benzene ring.
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Part 3: Experimental Protocols & Visualization
Diagram 1: Synthesis & Reactivity Workflow

The following diagram illustrates the generation of 2-cyanobenzenesulfenyl chloride and its
critical cyclization pathway, which complicates spectroscopic analysis.
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Bis(2-cyanophenyl)disulfide

]

i

(Stable Solid) Oxidation (CI2/CCl4) - !
\ 2-Cyanobenzenesulfenyl Chloride Tr(‘:eml‘_allﬁc'd'c 3-Chloro-1,2-benzisothiazole | |

! (Reactive Electrophile) | Cyclzaon (Stable Isomer) :

___________ > [M]+ = 169 [M-CIJ+ = 134 (Cation) !

------- |

CI2 or SO2CI2 1 H20/Moisture
(Chlorination) b A&: ----------------------

2-Cyanobenzenesulfenic Acid
(Degradation Product)

Click to download full resolution via product page

Caption: Synthesis pathway showing the equilibrium between the open sulfenyl chloride form
and the cyclized benzisothiazole, a common interference in spectral data.

Diagram 2: Mass Spectrometry Fragmentation Logic

Molecular lon [M]+
m/z 169 /171

(Cl Isotope Pattern)

Loss of Cle (Major Path) \ Loss of S-Cl group

[M - ClJ+ [M - SCl)+
Benzisothiazolium Cation Cyanophenyl Cation
m/z 134 m/z 102

Ring Disintegration

Benzyne/Ring Frag
m/z 76
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Click to download full resolution via product page

Caption: Primary fragmentation pathways in EI-MS. The formation of the m/z 134 cation is the
dominant feature.

Experimental Protocol: Handling & Measurement

Safety Warning: Sulfenyl chlorides are corrosive, lachrymators, and evolve HCI upon
hydrolysis. Work in a fume hood.

e Sample Preparation (NMR):

o

Dry an NMR tube in an oven at 120°C for 1 hour. Cool in a desiccator.
o Use

stored over 4A molecular sieves.

o Dissolve ~10 mg of the compound under an inert atmosphere (

or Ar).

o Tip: Add a trace of

(thionyl chloride) to the solvent to scavenge adventitious water and prevent hydrolysis
during acquisition.

o Sample Preparation (IR):

o Liquid/Oil: Use a liquid cell with NaCl or KBr windows. Do not use aqueous-compatible
cells (e.g., KRS-5) if they contain residual moisture.

o Solid: Prepare a Nujol mull in a dry box. Avoid KBr pellets as the high pressure and
hygroscopic nature of KBr can induce hydrolysis/cyclization.

» Synthesis Validation (Quick Test):

o React a small aliquot with excess morpholine or piperidine.
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o Analyze the resulting sulfenamide derivative by TLC or NMR. The sulfenamide is stable
and easily characterized, confirming the active S-Cl bond in the parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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